![molecular formula C10H10ClN3 B13091156 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
科学的研究の応用
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit FGFRs.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The compound exerts its effects primarily by inhibiting FGFRs. Upon binding to these receptors, it prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A core structure shared with the compound, but without the chloro and cyclopropyl groups.
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Similar but lacks the cyclopropyl group.
N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine: Similar but lacks the chloro group
Uniqueness
4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine is unique due to its specific combination of substituents, which confer distinct biological activity and selectivity for FGFR inhibition. This makes it a valuable compound for targeted cancer therapies .
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
4-chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C10H10ClN3/c11-8-5-9(13-6-1-2-6)14-10-7(8)3-4-12-10/h3-6H,1-2H2,(H2,12,13,14) |
InChIキー |
BGGNSPKONXZQHW-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC3=C(C=CN3)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


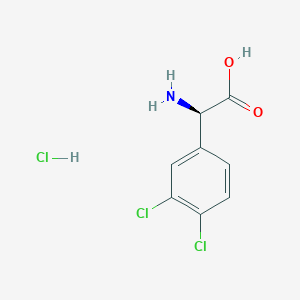
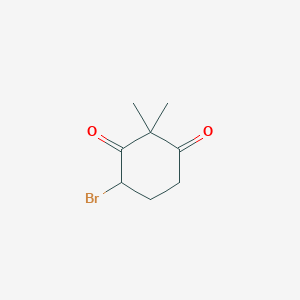

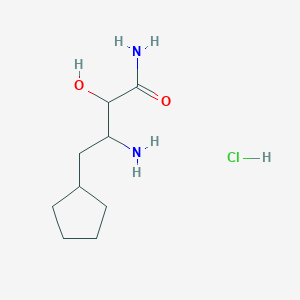
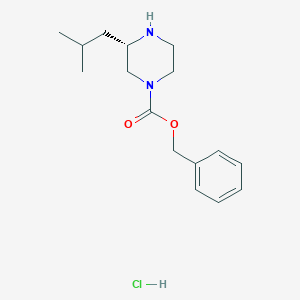
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
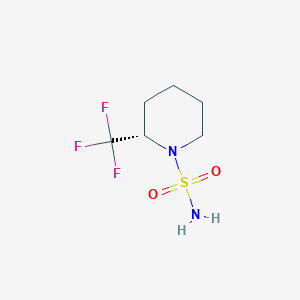

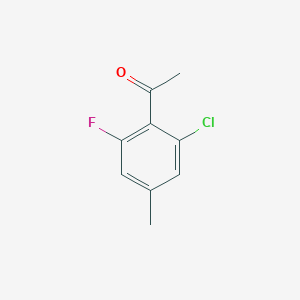
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
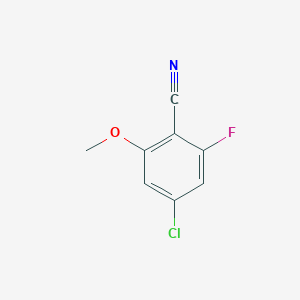
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
